N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(morpholinosulfonyl)benzamide

Description

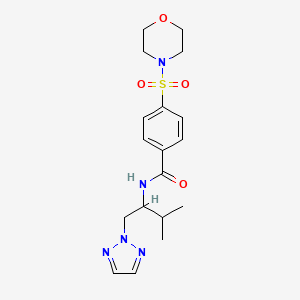

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(morpholinosulfonyl)benzamide is a synthetic small molecule characterized by three key structural motifs:

- A benzamide core substituted at the para position with a morpholinosulfonyl group.

- A 2H-1,2,3-triazole ring attached to a branched alkyl chain (3-methylbutan-2-yl).

This compound’s design suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where the triazole and sulfonyl groups may act as hydrogen bond acceptors or engage in π-π stacking interactions.

Properties

IUPAC Name |

N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O4S/c1-14(2)17(13-23-19-7-8-20-23)21-18(24)15-3-5-16(6-4-15)28(25,26)22-9-11-27-12-10-22/h3-8,14,17H,9-13H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYHWGMDUVREDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1N=CC=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an alkyne and an azide.

Attachment of the Benzamide Group: This step might involve the reaction of an amine with a benzoyl chloride derivative.

Introduction of the Morpholine Sulfonyl Group: This could be done by reacting the intermediate with morpholine and a sulfonyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the methyl group.

Reduction: Reduction reactions could target the nitro groups if present or reduce double bonds.

Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzamide or triazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Antimicrobial Applications

Triazole derivatives are well-known for their antimicrobial properties. Research indicates that compounds with triazole structures can exhibit significant antibacterial and antifungal activities. For instance:

- Mechanism of Action : Triazoles inhibit the synthesis of ergosterol, a critical component of fungal cell membranes, thereby exerting antifungal effects.

- Case Studies : A study demonstrated that triazole derivatives could inhibit pathogens such as Escherichia coli and Staphylococcus aureus, with some exhibiting minimum inhibitory concentrations (MICs) as low as 0.21 μM against Pseudomonas aeruginosa .

Anticancer Potential

The anticancer properties of N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(morpholinosulfonyl)benzamide have been explored in several studies:

- Cytotoxic Activity : Various triazole-containing compounds have shown cytotoxic effects against human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). IC50 values for these compounds were reported below 100 μM, indicating significant potency .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HCT-116 | < 100 |

| Compound B | HeLa | < 100 |

| Compound C | MCF-7 | < 100 |

- Mechanism : The mechanism often involves inducing apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .

Anti-inflammatory Properties

This compound has also been identified as an inhibitor of NOD-like receptor protein 3 (NLRP3) inflammasome activation:

- Therapeutic Implications : This inhibition suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and other conditions associated with dysregulated immune responses .

Synthesis and Industrial Production

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions:

-

Synthetic Route :

- Reaction of 3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amines with morpholino sulfonyl chlorides.

- Solvents like dichloromethane or chloroform are used along with bases such as triethylamine to facilitate the reaction.

-

Industrial Considerations :

- Scaling up production may involve continuous flow reactors to enhance efficiency.

- Purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Mechanism of Action

The mechanism of action of N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(morpholinosulfonyl)benzamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions facilitated by the triazole and benzamide moieties.

Comparison with Similar Compounds

Key Observations:

- Triazole vs. Triazoles are often employed in click chemistry and enzyme inhibition .

- Sulfonyl Group Variations: The morpholinosulfonyl group in the target compound contrasts with methylsulfanyl () or simple sulfonamides (). Sulfonyl groups enhance water solubility and binding to charged residues in proteins .

- Fluorination Effects : KPR-5714’s fluorinated aryl groups improve lipophilicity (logP = 3.8) and membrane permeability, whereas the target compound lacks fluorine atoms, suggesting lower logP (~2.5–3.0 estimated) .

Comparison with Analogous Routes:

- : Uses 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol under mild conditions, avoiding heavy metals .

- : KPR-5714 employs fluorinated intermediates and chiral resolution, reflecting higher synthetic complexity .

- : Triazole-thiazole hybrids require sequential Sonogashira coupling and click chemistry, emphasizing modularity .

Physicochemical and Pharmacokinetic Properties

Key Insights:

Biological Activity

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(morpholinosulfonyl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the realm of oncology. This article provides an in-depth exploration of its biological activity, including mechanisms of action, synthesis methods, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a triazole ring , which enhances its stability and reactivity. The presence of the morpholinosulfonyl group contributes to its solubility and interaction with biological targets. The molecular formula is , and its structure allows for various interactions with biological macromolecules through hydrogen bonding and π-stacking.

The biological activity of this compound primarily involves:

- Antitumor Activity : Research indicates that this compound exhibits significant antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines, suggesting it may serve as a promising candidate for anticancer therapy.

- Cellular Interaction : The compound interacts with specific cellular targets, influencing multiple biochemical pathways. This includes inducing apoptosis and generating reactive oxygen species (ROS), which are critical in mediating cell death in cancer cells .

- Binding Affinity : The unique structure allows for effective binding to biological macromolecules, enhancing its pharmacological profile and specificity towards targeted biomolecules.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Click Chemistry : Utilized for the formation of the triazole ring via azide-alkyne cycloaddition.

- Sulfonamide Formation : The morpholino group is introduced through sulfonamide chemistry, which is essential for enhancing solubility and biological activity .

Comparative Analysis with Similar Compounds

To understand the potential of this compound, it is essential to compare it with other known triazole derivatives:

This table illustrates that while this compound shows promising antitumor activity, other derivatives may have varying efficacy based on structural differences.

Case Studies and Research Findings

Several studies highlight the efficacy of triazole-containing compounds in cancer treatment:

- Study on H460 Cells : A derivative exhibited significant antitumor activity against H460 non-small-cell lung cancer cells, demonstrating an effective induction of apoptosis through ROS pathways .

- Mechanistic Insights : Western blot analyses revealed increased expression of LC3 and γ-H2AX post-treatment with triazole derivatives, indicating activation of autophagy and DNA damage response mechanisms .

- Diverse Biological Activities : Beyond anticancer effects, triazole compounds have shown antimicrobial and antiviral properties, indicating their versatility as therapeutic agents across various diseases .

Q & A

Basic: What are the recommended synthetic routes and purification methods for N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(morpholinosulfonyl)benzamide?

Methodological Answer:

The synthesis typically involves sequential functionalization of the benzamide core. Key steps include:

- Triazole Formation: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1,2,3-triazole moiety, as demonstrated in analogous compounds (e.g., yields >80% using CuI in DMF at 60°C) .

- Sulfonylation: Reaction of 4-chlorosulfonylbenzoyl chloride with morpholine under anhydrous conditions (e.g., THF, 0°C to room temperature) to install the morpholinosulfonyl group .

- Purification: Recrystallization using mixed solvents (e.g., ethyl acetate/light petroleum ether) improves purity, as evidenced by sharp melting points (e.g., 115–190°C) and consistent elemental analysis (C, H, N within ±0.3% of theoretical values) .

Basic: How should researchers characterize the structural integrity of this compound?

Methodological Answer:

A multi-technique approach is critical:

- Spectroscopy:

- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H] matching theoretical mass within 0.01 Da) .

- Elemental Analysis: Compare experimental vs. calculated C/H/N percentages to confirm purity (>98%) .

Basic: What preliminary assays are suitable for evaluating bioactivity?

Methodological Answer:

Initial screening should prioritize target-agnostic and mechanistic assays:

- Kinase Inhibition: Use fluorescence-based ADP-Glo™ assays against kinase panels (e.g., EGFR, VEGFR) due to the sulfonyl group’s affinity for ATP-binding pockets .

- Cytotoxicity: MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC determination via nonlinear regression .

- Solubility: Measure equilibrium solubility in PBS (pH 7.4) and DMSO to guide dosing in follow-up studies .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

Systematic SAR requires iterative synthesis and testing:

- Substituent Variation: Modify the triazole (e.g., substituents at position 2) and benzamide (e.g., electron-withdrawing groups at para positions) to assess potency shifts .

- Physicochemical Profiling: Correlate logP (via HPLC) and PSA (calculated) with cellular permeability and target engagement .

- In Silico Tools: Use molecular docking (e.g., AutoDock Vina) to predict binding poses in target proteins and prioritize analogs .

Advanced: What computational strategies predict binding modes and off-target effects?

Methodological Answer:

- Molecular Dynamics (MD): Simulate ligand-protein complexes (e.g., 100 ns trajectories in GROMACS) to assess stability of the morpholinosulfonyl group in hydrophobic pockets .

- Pharmacophore Modeling: Generate 3D pharmacophores using Schrödinger Phase to identify critical interactions (e.g., hydrogen bonds with catalytic lysine residues) .

- Off-Target Screening: Leverage ChEMBL or PubChem databases with similarity-based algorithms (e.g., ROCS) to flag potential cross-reactivity .

Advanced: How can contradictory bioactivity data across assay formats be resolved?

Methodological Answer:

- Assay Validation: Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) to confirm target engagement .

- Buffer Optimization: Test varying pH (6.5–7.5) and ionic strength to stabilize compound solubility and activity .

- Proteomic Profiling: Perform kinome-wide selectivity screening (e.g., KINOMEscan) to identify confounding off-target interactions .

Advanced: What methodologies address metabolic instability in preclinical studies?

Methodological Answer:

- Microsomal Stability Assays: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to identify metabolic hotspots (e.g., triazole oxidation) .

- Prodrug Design: Introduce hydrolyzable groups (e.g., acetate esters) on the morpholine ring to enhance plasma stability .

- CYP Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .

Advanced: How can researchers elucidate the mechanism of enzyme inhibition?

Methodological Answer:

- Kinetic Studies: Perform Michaelis-Menten analysis under varied substrate/compound concentrations to determine inhibition modality (competitive/uncompetitive) .

- X-Ray Crystallography: Co-crystallize the compound with target enzymes (e.g., PDB deposition) to resolve binding interactions at atomic resolution .

- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) to distinguish enthalpic vs. entropic contributions .

Advanced: What strategies improve reproducibility in scaled-up synthesis for in vivo studies?

Methodological Answer:

- Process Analytical Technology (PAT): Implement in-line FTIR and HPLC monitoring to control reaction endpoints and intermediates .

- Design of Experiments (DoE): Use factorial designs (e.g., Taguchi) to optimize solvent ratios, catalyst loading, and temperature gradients .

- Quality by Design (QbD): Define critical quality attributes (CQAs) for intermediates (e.g., purity >99%) to ensure batch consistency .

Advanced: How can researchers integrate this compound into a broader pharmacological framework?

Methodological Answer:

- Network Pharmacology: Map compound-target-disease networks using Cytoscape to identify synergistic combinations or polypharmacology .

- Transcriptomics: Perform RNA-seq on treated cells to uncover downstream pathways (e.g., apoptosis, cell cycle) .

- Theoretical Anchoring: Align findings with kinase signaling theories (e.g., allosteric inhibition models) to contextualize mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.